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UNC6934

Chemical Probe Surface Plasmon Resonance Binding Affinity

Secure your supply of UNC6934, the first-in-class chemical probe validated to specifically antagonize the NSD2-PWWP1 chromatin reader domain. Unlike generic methyltransferase inhibitors, its unique mechanism induces a quantifiable nucleolar relocalization phenotype, making it an essential tool for multiple myeloma and pediatric ALL research. Ensure experimental rigor by co-procuring the mandatory inactive control, UNC7145. Bulk quantities are available for drug discovery programs.

Molecular Formula C24H21N5O4
Molecular Weight 443.5 g/mol
Cat. No. B15588771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC6934
Molecular FormulaC24H21N5O4
Molecular Weight443.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H21N5O4/c30-22-13-33-20-11-17(5-8-19(20)27-22)24(32)29(18-6-7-18)12-15-1-3-16(4-2-15)23(31)28-21-9-10-25-14-26-21/h1-5,8-11,14,18H,6-7,12-13H2,(H,27,30)(H,25,26,28,31)
InChIKeyKOZGEDUWAQFVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC6934: A Selective NSD2-PWWP1 Chemical Probe for Epigenetics and Oncology Research


UNC6934 is a first-in-class chemical probe that targets the N-terminal PWWP (PWWP1) domain of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein [1]. It binds with high affinity (Kd = 91 ± 8 nM) to the aromatic cage of the PWWP1 domain, antagonizing its interaction with H3K36me2-methylated nucleosomes [1]. Unlike catalytic SET domain inhibitors, UNC6934 acts as a chromatin reader domain antagonist, thereby modulating NSD2 localization without directly inhibiting its methyltransferase activity [2]. This compound is provided alongside a closely related, inactive negative control, UNC7145, which is essential for discerning specific on-target effects [3].

Why UNC7145 and Other NSD2 Inhibitors Are Not Viable Substitutes for UNC6934


Generic substitution fails due to the distinct mechanism of action and selectivity profile of UNC6934. It is not a catalytic inhibitor of the NSD2 SET domain; rather, it is a potent and selective antagonist of the PWWP1 chromatin reader domain [1]. This mechanism is validated by the negative control UNC7145, which is structurally similar (an isopropyl group replaces a cyclopropyl group) but is completely inactive in binding assays up to 20 μM [1]. Furthermore, other PWWP1 domain ligands, such as the NSD3-targeting probe BI-9321, exhibit no activity against NSD2-PWWP1 [2]. Therefore, using a generic NSD2 inhibitor or an off-target PWWP ligand will not recapitulate the specific phenotypic outcomes, such as NSD2 nucleolar relocalization, that are hallmarks of UNC6934 activity [1]. Proper experimental design necessitates the paired use of the active probe (UNC6934) and its specific negative control (UNC7145) to ensure observed effects are attributable to NSD2-PWWP1 engagement [1].

Quantitative Differentiation of UNC6934 vs. Closest Comparators and Negative Controls


Binding Affinity (Kd) for NSD2-PWWP1: UNC6934 vs. Negative Control UNC7145

UNC6934 demonstrates high-affinity binding to the NSD2-PWWP1 domain, whereas its close structural analog and negative control, UNC7145, shows no measurable binding. Surface plasmon resonance (SPR) analysis quantified the binding affinity of UNC6934 for NSD2-PWWP1 with a Kd of 91 ± 8 nM [1]. In contrast, UNC7145, which differs only by the substitution of a cyclopropyl group for an isopropyl group, resulted in no appreciable binding up to a concentration of 20 μM [1]. This represents a difference in binding affinity of over two orders of magnitude (>220-fold).

Chemical Probe Surface Plasmon Resonance Binding Affinity

Selectivity Profile Over the PWWP Domain Family: UNC6934 vs. NSD3-PWWP1 Antagonist BI-9321

UNC6934 exhibits high selectivity for NSD2-PWWP1 over a panel of 15 other human PWWP domains, including the closely related NSD3-PWWP1 [1]. In a cross-study comparison, the NSD3-PWWP1 antagonist BI-9321 binds to its target with a Kd of 166 nM but is reported to be inactive against NSD2-PWWP1 and NSD3-PWWP2 [2]. This demonstrates the unique selectivity profile of each probe, with UNC6934 being the only tool compound with high-affinity binding to the NSD2-PWWP1 domain.

Selectivity PWWP Domain Chemical Probe

Cellular Target Engagement and Disruption of Chromatin Interaction: UNC6934 vs. UNC7145

UNC6934 effectively disrupts the interaction between NSD2-PWWP1 and H3K36me2-bearing nucleosomes in a cellular context, while the negative control UNC7145 is inactive. In a NanoBRET protein-protein interaction (PPI) assay performed in U2OS cells, UNC6934 antagonized the NSD2-PWWP1/H3K36me2-nucleosome interaction with an IC50 of 1.09 ± 0.23 μM [1]. The structurally similar negative control, UNC7145, showed no disruptive activity in the same assay [1].

Cellular Target Engagement NanoBRET Protein-Protein Interaction

Chemoproteomics-Based Selectivity Profiling in Cellular Lysates: UNC6934 vs. UNC7145

Label-free quantitative mass spectrometry (MS) confirms that UNC6934 selectively engages endogenous NSD2 in a complex cellular proteome. Competitive chemoproteomics pulldowns were performed using a biotinylated probe derivative (UNC7096) in KMS-11 multiple myeloma cell lysates [1]. Competition with UNC6934 led to the significant and selective depletion of NSD2 from the pulldown, identifying it as the primary target [1]. In contrast, preincubation of lysates with the negative control UNC7145 did not considerably alter the enrichment profile of NSD2, confirming that the observed target engagement is specific to the active probe [1].

Chemoproteomics Target Engagement Selectivity

Primary Applications of UNC6934 in NSD2-Dependent Disease Models and Epigenetics Research


Investigating NSD2-Dependent Chromatin Regulation in Multiple Myeloma

Researchers studying t(4;14) translocation-positive multiple myeloma (MM) should use UNC6934 to phenocopy the nucleolar localization defects caused by PWWP1-disrupting mutations [1]. The compound's validated selectivity and the availability of a matched negative control (UNC7145) enable definitive experiments to link NSD2-PWWP1 function to altered chromatin states and oncogenic gene expression programs. The quantitative NanoBRET IC50 (1.09 μM) provides a benchmark for cellular dose-response studies [2].

Elucidating the Cooperative Role of NSD2 Chromatin Reader Domains

Use UNC6934 in combination with genetic mutations or other domain-specific probes to dissect the cooperative function of NSD2's PWWP and PHD reader modules. The probe's ability to induce NSD2 nucleolar accumulation, quantified by an increase in the Pearson correlation coefficient with the nucleolar marker fibrillarin, provides a robust and quantifiable phenotypic readout for PWWP1 antagonism [1]. This is crucial for studies aiming to understand how these domains coordinate to regulate NSD2 genomic localization and activity.

Defining NSD2-PWWP1 Biology in Pediatric Acute Lymphoblastic Leukemia (ALL)

In models of pediatric ALL driven by the hyperactivating NSD2 E1099K mutation, UNC6934 serves as a critical tool to determine whether PWWP1 function is a dependency in this genetic context [1]. The selective engagement of endogenous NSD2 by UNC6934, validated by chemoproteomics in cellular lysates, ensures that observed phenotypic effects can be reliably attributed to on-target activity [3]. The use of UNC7145 as a negative control is mandatory to control for non-specific compound effects.

Screening and Validation of Novel NSD2-PWWP1 Binders and Degraders

For drug discovery programs targeting NSD2, UNC6934 is an essential positive control and benchmark. Its well-characterized binding kinetics (Kd = 91 nM) and the availability of its high-resolution co-crystal structure (PDB: 6XCG) make it an ideal reference compound for validating the activity and binding mode of new chemical entities in biochemical and biophysical assays [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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